Cyclopentyl isothiocyanate

Catalog No.
S1892511
CAS No.
33522-03-1
M.F
C6H9NS
M. Wt
127.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentyl isothiocyanate

CAS Number

33522-03-1

Product Name

Cyclopentyl isothiocyanate

IUPAC Name

isothiocyanatocyclopentane

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

InChI

InChI=1S/C6H9NS/c8-5-7-6-3-1-2-4-6/h6H,1-4H2

InChI Key

PJOODZCPFADLCI-UHFFFAOYSA-N

SMILES

C1CCC(C1)N=C=S

Canonical SMILES

C1CCC(C1)N=C=S

The exact mass of the compound Cyclopentyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclopentyl isothiocyanate (CAS: 33522-03-1) is a highly specialized electrophilic building block primarily procured for the synthesis of complex heterocycles, including thioureas, thiazoles, and thiadiazines. In industrial and pharmaceutical workflows, it serves as the premier reagent for introducing a cyclopentylamino or cyclopentylthioamide moiety into advanced intermediates. Unlike acyclic aliphatic isothiocyanates or larger cycloalkyl variants, cyclopentyl isothiocyanate offers a precise balance of steric volume and lipophilicity (LogD tuning). This makes it a critical raw material for structure-activity relationship (SAR) optimization, where the exact conformational geometry of the five-membered ring is required to navigate restricted binding pockets while maintaining favorable physicochemical properties [1].

Procurement teams and synthetic chemists often default to cyclohexyl isothiocyanate due to its broader availability and lower cost; however, generic substitution with the six-membered ring frequently fails in late-stage applications. The larger steric bulk of the cyclohexyl group causes severe steric clashes in restricted lipophilic binding pockets, drastically reducing the efficacy of the final active pharmaceutical ingredient (API). Conversely, substituting with smaller rings (cyclopropyl) or acyclic branched groups (isopropyl) can result in insufficient hydrophobic contacts or unacceptable metabolic liability. Furthermore, the ring strain and distinct nucleophilic susceptibility of the cyclopentyl system alter cyclization yields during heterocycle formation, meaning that substituting the isothiocyanate precursor directly impacts both manufacturability and end-product performance[1].

Superior Synthetic Yield in Thiadiazine Cyclization

In the synthesis of 3-alkylamino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides, the choice of isothiocyanate precursor directly impacts the efficiency of the sulfonyl isothiourea intermediate formation. Reacting the key sulfonamide intermediate with cyclopentyl isothiocyanate resulted in a 57% yield of the target cyclized compound, whereas the identical process using cyclohexyl isothiocyanate yielded only 51% [1].

Evidence DimensionIsolated reaction yield
Target Compound Data57% yield (cyclopentyl isothiocyanate)
Comparator Or Baseline51% yield (cyclohexyl isothiocyanate)
Quantified Difference+6% absolute yield improvement
ConditionsReaction with sulfonamide intermediate at 0−25 °C followed by phosgene-mediated ring closure

Higher cyclization yields improve the overall atom economy and throughput of complex heterocyclic API manufacturing, justifying the specific procurement of the cyclopentyl precursor.

Optimal Steric Fit for Kinase Inhibitor Potency

During the optimization of 4-amino-2-(alkylamino)thiazol-5-yl methanone derivatives as CDK9 inhibitors, the steric bulk of the isothiocyanate-derived amine was critical. Derivatives synthesized from cyclopentyl isothiocyanate maintained equipotent binding activity compared to the baseline isopropyl analogs. In contrast, the analogous derivatives synthesized from cyclohexyl isothiocyanate exhibited significantly reduced potency due to steric clashes in the lipophilic binding pocket adjacent to the 2-position of the thiazole ring[1].

Evidence DimensionTarget binding potency (CDK9)
Target Compound DataEquipotent to baseline (cyclopentyl derivative)
Comparator Or BaselineSignificantly reduced potency (cyclohexyl derivative)
Quantified DifferenceRetention of high activity vs. loss of activity
ConditionsIn vitro CDK9 kinase inhibition assay

Demonstrates that the 5-membered ring represents the maximum tolerated steric boundary for this target class, making cyclopentyl isothiocyanate non-interchangeable with its 6-membered counterpart in drug design.

Enhanced Efficacy in β-Cell Membrane Hyperpolarization

The biological efficacy of KATP channel openers is highly sensitive to carbocycle size. When comparing thiadiazine 1,1-dioxides, the derivative incorporating the cyclopentyl moiety (derived from cyclopentyl isothiocyanate) was substantially more potent at hyperpolarizing pancreatic β-cell membranes and inhibiting insulin release than both the cyclopropyl and cyclohexyl derivatives [1].

Evidence DimensionInhibition of insulin release / membrane hyperpolarization
Target Compound DataHigh potency (cyclopentyl derivative)
Comparator Or BaselineLower potency (cyclopropyl and cyclohexyl derivatives)
Quantified DifferenceSuperior efficacy strictly tied to the 5-membered ring geometry
ConditionsIn vitro pancreatic β-cell assays

For procurement in metabolic disease research, this confirms that the cyclopentyl building block provides a unique pharmacological profile that cannot be achieved with smaller or larger cycloalkyl homologs.

Diagnostic Mass Spectrometry Fragmentation for Quality Control

In standard Electron Ionization Mass Spectrometry (EI-MS) workflows used for raw material verification, cycloalkyl isothiocyanates exhibit distinct fragmentation patterns. The elimination of a sulfhydryl radical from the molecular ion yields an [M–SH]+ diagnostic peak. For cyclopentyl isothiocyanate, this peak (94 Da) has a relative intensity of 0.8%, whereas for cyclohexyl isothiocyanate, the corresponding peak (108 Da) has an intensity of only 0.2%[1].

Evidence Dimension[M–SH]+ diagnostic peak relative intensity
Target Compound Data0.8% intensity at 94 Da
Comparator Or Baseline0.2% intensity at 108 Da (cyclohexyl isothiocyanate)
Quantified Difference4-fold higher relative intensity for the cyclopentyl fragment
ConditionsElectron Ionization Mass Spectrometry (EI-MS)

Provides a quantifiable, standardized analytical metric for QA/QC departments to verify precursor identity and detect trace cross-contamination between homologous cycloalkyl isothiocyanates.

Synthesis of 2-Aminothiazole-Based Kinase Inhibitors

Cyclopentyl isothiocyanate is the optimal precursor for synthesizing 4-amino-2-(cyclopentylamino)thiazol-5-yl methanones via one-pot reactions with cyanamide and alpha-bromoketones. It is specifically selected over cyclohexyl isothiocyanate to ensure the resulting API fits precisely into the restricted lipophilic binding pockets of targets like CDK9 [1].

Manufacturing of KATP Channel Modulators

In the development of metabolic disease therapeutics, this compound is utilized to synthesize 3-cyclopentylamino-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides. The cyclopentyl precursor provides higher cyclization yields (57%) compared to its 6-membered counterpart and delivers superior β-cell membrane hyperpolarization [2].

Lipophilicity Fine-Tuning in Medicinal Chemistry Workflows

When SAR optimization requires a LogD profile that bridges the gap between highly lipophilic cyclohexyl groups and metabolically labile acyclic groups, cyclopentyl isothiocyanate is procured to introduce a stable, moderately lipophilic 5-membered ring into thiourea and thioamide pharmacophores [REFS-1, REFS-2].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (88.64%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312+H332 (86.36%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.45%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (97.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

33522-03-1

Dates

Last modified: 08-16-2023

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